
Mal-PEG4-Ala-Ala-Asn-PAB
Descripción general
Descripción
Mal-PEG4-Ala-Ala-Asn-PAB is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming a peptide-drug conjugate. The peptide-drug conjugate can be cleaved by cellular proteases, releasing the cytotoxic drugs in their active form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Ala-Ala-Asn-PAB involves the conjugation of a maleimide group to a PEG linker, followed by the attachment of the peptide sequence Ala-Ala-Asn-PAB. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the stepwise addition of amino acids to the growing peptide chain, followed by the attachment of the PEG linker and the maleimide group. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-Ala-Ala-Asn-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The peptide-drug conjugate can be cleaved by cellular proteases, releasing the active cytotoxic drug.
Substitution Reactions: The maleimide group can react with thiol groups on proteins or other molecules, forming stable thioether bonds.
Common Reagents and Conditions
Cleavage Reactions: Cellular proteases under physiological conditions.
Substitution Reactions: Thiol-containing reagents under mild conditions.
Major Products Formed
Cleavage Reactions: Active cytotoxic drugs.
Substitution Reactions: Thioether-linked conjugates.
Aplicaciones Científicas De Investigación
Antibody-Drug Conjugates (ADCs)
Overview of ADCs
Antibody-drug conjugates are innovative therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. The Mal-PEG4-Ala-Ala-Asn-PAB linker plays a critical role in the construction of these conjugates by providing a cleavable bond that allows for the selective release of the drug within the target cells.
Mechanism of Action
The this compound linker is cleaved by specific proteases present in the cellular environment, which releases the cytotoxic payload upon internalization of the ADC. This mechanism enhances the therapeutic efficacy while reducing off-target effects, making it a focal point in cancer therapy research .
Case Studies and Findings
- Cytotoxic Drug Conjugation : Research indicates that ADCs utilizing this compound have shown improved physicochemical properties and toxicity profiles compared to traditional formulations. For instance, studies have demonstrated that these linkers can enhance drug solubility and stability in biological systems while maintaining effective cytotoxicity against cancer cells .
- Targeted Release : In vitro studies have shown that ADCs with this linker can achieve targeted drug release at tumor sites, significantly increasing local drug concentrations while minimizing exposure to healthy tissues .
Enhancing Drug Solubility and Bioavailability
Role of PEGylation
The incorporation of PEG in this compound enhances the solubility and bioavailability of various therapeutic agents. PEGylation helps to increase the hydrophilicity of drugs, which can lead to improved pharmacokinetics and reduced immunogenicity.
Impact on Drug Formulations
- Increased Stability : The presence of PEG improves the stability of drug formulations in serum, allowing for prolonged circulation times and better therapeutic outcomes .
- Bioavailability Studies : Clinical evaluations have shown that drugs conjugated with PEG linkers exhibit higher bioavailability compared to their unconjugated counterparts, facilitating better absorption and distribution within the body .
Targeted Therapy Applications
Specificity in Drug Delivery
this compound is particularly advantageous for creating targeted therapies aimed at specific cancer types. The peptide sequence can be designed to recognize and bind to particular receptors overexpressed on tumor cells, ensuring that the cytotoxic agent is delivered precisely where needed.
Examples of Targeted Applications
- Breast Cancer Treatments : Studies have highlighted the effectiveness of ADCs using this linker in targeting breast cancer cells with high specificity, leading to enhanced therapeutic efficacy without significant side effects .
- Brain Tumor Therapy : Research involving conjugates designed for brain tumors has shown promising results, indicating that this linker can facilitate drug delivery across the blood-brain barrier (BBB), which is often a significant challenge in treating central nervous system malignancies .
Mecanismo De Acción
Mal-PEG4-Ala-Ala-Asn-PAB exerts its effects by forming a stable conjugate with cytotoxic drugs. The maleimide group reacts with thiol groups on proteins, forming a stable thioether bond. The peptide-drug conjugate is then cleaved by cellular proteases, releasing the active drug in its cytotoxic form. This targeted delivery mechanism enhances the therapeutic efficacy of the drug while minimizing off-target effects .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ala-Ala-Asn-PAB: Another peptide linker used in ADC synthesis.
Azido-PEG4-Ala-Ala-Asn-PAB: A similar linker with an azido group instead of a maleimide group.
Fmoc-PEG3-Ala-Ala-Asn-PAB: A shorter PEG linker with similar properties.
Uniqueness
Mal-PEG4-Ala-Ala-Asn-PAB is unique due to its cleavable nature and the presence of a maleimide group, which allows for stable conjugation with thiol-containing molecules. This enhances its utility in the synthesis of antibody-drug conjugates, providing targeted delivery and improved therapeutic profiles .
Actividad Biológica
Mal-PEG4-Ala-Ala-Asn-PAB is a specialized peptide conjugate that combines a polyethylene glycol (PEG) moiety with a sequence of amino acids (alanine-alanine-asparagine) linked to a polyamidoamine (PAB) dendrimer. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), enhancing the solubility and bioavailability of therapeutic agents.
Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 458.51 g/mol
- Functionality : The maleimide group allows for selective conjugation to thiol-containing biomolecules, facilitating targeted drug delivery.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its role in ADCs. Here are some key findings:
- Enhanced Drug Delivery : The PEG component significantly improves the solubility of hydrophobic drugs, allowing for more effective delivery to target tissues.
- Targeted Action : The specific amino acid sequence enhances the binding affinity to target cells, leading to increased efficacy of the attached cytotoxic agents.
- Stability and Release Mechanism : The PAB dendrimer serves as a stable carrier, which can be cleaved under specific conditions (e.g., enzymatic action), releasing the drug at the intended site of action.
Case Study 1: Efficacy in Cancer Treatment
In a study involving anti-EpCAM–PEG4-Mal–DM1, significant antitumor activity was observed in COLO 205 xenograft models. This study demonstrated that the conjugate not only inhibited tumor growth but also showed favorable pharmacokinetics and biodistribution profiles compared to traditional chemotherapy agents .
Case Study 2: Stability Assessment
Research has indicated that ADCs utilizing this compound exhibit improved stability in serum compared to other linkers. This stability is crucial for maintaining therapeutic concentrations over extended periods, thus enhancing treatment outcomes .
Summary of Biological Activity
Property | Description |
---|---|
Solubility | Enhanced due to PEG component |
Targeting | Specific binding due to amino acid sequence |
Stability | Improved in serum; resistant to premature release |
Therapeutic Application | Effective in ADC formulations for targeted cancer therapy |
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H60N6O12/c1-36(52-44(59)24-26-66-28-30-68-32-33-69-31-29-67-27-25-57-46(61)22-23-47(57)62)48(63)53-37(2)49(64)55-43(50(65)54-42-20-18-38(35-58)19-21-42)34-45(60)56-51(39-12-6-3-7-13-39,40-14-8-4-9-15-40)41-16-10-5-11-17-41/h3-23,36-37,43,58H,24-35H2,1-2H3,(H,52,59)(H,53,63)(H,54,65)(H,55,64)(H,56,60)/t36-,37-,43-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRQHRCHCBSZIX-QJODFBJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H60N6O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.